molecular formula C11H24N2O B3105721 7-(Morpholin-4-YL)heptan-1-amine CAS No. 154620-06-1

7-(Morpholin-4-YL)heptan-1-amine

Cat. No. B3105721
M. Wt: 200.32 g/mol
InChI Key: AJAGXFYYOODNRY-UHFFFAOYSA-N
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Patent
US05424451

Procedure details

Hydrazine (aqueous solution at 35% by wt.) (0.15 ml; 1.6 mmoles) was added to 7-morpholinylheptylphthalimide (264 mg; 0.8 mmoles) in methanol (5 ml) and the resulting solution was refluxed. Reaction times and process as per Example 1.
Quantity
0.15 mL
Type
reactant
Reaction Step One
Name
7-morpholinylheptylphthalimide
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1]N.[N:3]1([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15]C2C=CC=C3C(NC(=O)C=23)=O)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1>CO>[N:3]1([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:1])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
NN
Name
7-morpholinylheptylphthalimide
Quantity
264 mg
Type
reactant
Smiles
N1(CCOCC1)CCCCCCCC1=C2C(C(=O)NC2=O)=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed
CUSTOM
Type
CUSTOM
Details
Reaction times and process as per Example 1

Outcomes

Product
Name
Type
Smiles
N1(CCOCC1)CCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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